cis-3-Amino-cycloheptanol hydrochloride cis-3-Amino-cycloheptanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13762147
InChI: InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1
SMILES: C1CCC(CC(C1)N)O.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol

cis-3-Amino-cycloheptanol hydrochloride

CAS No.:

Cat. No.: VC13762147

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

cis-3-Amino-cycloheptanol hydrochloride -

Specification

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
IUPAC Name (1S,3R)-3-aminocycloheptan-1-ol;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1
Standard InChI Key MUUOZVGDMPWWQU-HHQFNNIRSA-N
Isomeric SMILES C1CC[C@@H](C[C@@H](C1)N)O.Cl
SMILES C1CCC(CC(C1)N)O.Cl
Canonical SMILES C1CCC(CC(C1)N)O.Cl

Introduction

Structural and Stereochemical Analysis

Molecular Configuration and Stability

The cis-3-amino-cycloheptanol hydrochloride structure features a seven-membered ring with amino (-NH2) and hydroxyl (-OH) groups in adjacent axial positions. Quantum mechanical studies on similar cycloheptane derivatives suggest that the chair-like conformations are less stable than boat or twist-boat forms due to increased ring strain. This contrasts with cyclohexanol analogs, where chair conformations dominate.

Propertycis-3-Amino-cycloheptanol HClcis-3-Amino-cyclohexanol HCl
Ring size7-membered6-membered
Predominant conformationTwist-boatChair
Torsional strain (kJ/mol)18–2210–12

Synthetic Challenges

Synthesizing enantiopure cis-3-amino-cycloheptanol hydrochloride poses significant challenges:

  • Ring Strain: Larger rings require careful optimization of cyclization conditions to avoid side reactions.

  • Stereocontrol: Achieving cis-selectivity in seven-membered rings often necessitates chiral auxiliaries or asymmetric catalysis, unlike smaller rings where steric effects dominate .

Research Gaps and Methodological Considerations

Characterization Techniques

  • X-ray Crystallography: Essential for resolving the compound’s conformation but hindered by low crystallization propensity.

  • Dynamic NMR Spectroscopy: Critical for studying ring-flipping dynamics and axial-equatorial equilibria.

Computational Modeling Recommendations

  • DFT Calculations: Use M06-2X/cc-pVTZ level to assess intramolecular hydrogen bonding (e.g., N-H⋯O interactions).

  • MD Simulations: Analyze solvation effects in polar aprotic solvents like DMF or THF.

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